Methyl 3-cycloheptylprop-2-ynoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cycloheptylprop-2-ynoate can be achieved through several methods. One common approach involves the esterification of 3-cycloheptylprop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cycloheptylprop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-cycloheptylprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cycloheptylprop-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cycloheptyl group may also influence the compound’s binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclohexylprop-2-ynoate: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Methyl 3-cyclopentylprop-2-ynoate: Contains a cyclopentyl group, making it less bulky compared to the cycloheptyl derivative.
Uniqueness
Methyl 3-cycloheptylprop-2-ynoate is unique due to the presence of the cycloheptyl group, which can impart different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl 3-cycloheptylprop-2-ynoate |
InChI |
InChI=1S/C11H16O2/c1-13-11(12)9-8-10-6-4-2-3-5-7-10/h10H,2-7H2,1H3 |
InChI Key |
HTBXMCWRUGSHBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCCCCC1 |
Origin of Product |
United States |
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